molecular formula C7H10O2 B12576967 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol CAS No. 194858-40-7

4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol

Cat. No.: B12576967
CAS No.: 194858-40-7
M. Wt: 126.15 g/mol
InChI Key: JDOROCAYGPDEJO-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol is an organic compound with a unique structure that includes both an alkyne and an enol ether functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with but-2-en-1-ol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base deprotonating the alcohol to form an alkoxide, which then attacks the alkyne to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalysts may be employed to increase the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The enol ether group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can react with the enol ether group under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers or alcohols.

Scientific Research Applications

4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the enol ether group can undergo nucleophilic attack. These reactions can lead to the formation of complex molecular structures with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • 2-Propynyl acrylate

Uniqueness

4-[(Prop-2-yn-1-yl)oxy]but-2-en-1-ol is unique due to its combination of an alkyne and an enol ether functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

194858-40-7

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-prop-2-ynoxybut-2-en-1-ol

InChI

InChI=1S/C7H10O2/c1-2-6-9-7-4-3-5-8/h1,3-4,8H,5-7H2

InChI Key

JDOROCAYGPDEJO-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC=CCO

Origin of Product

United States

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